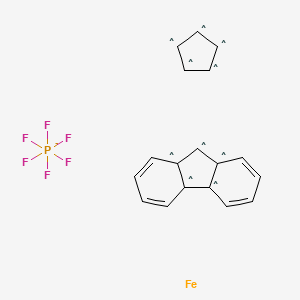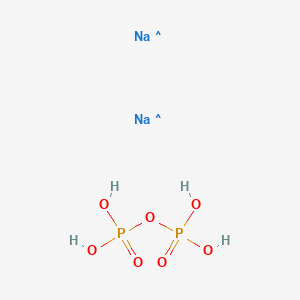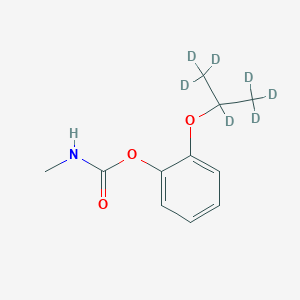
Faxnzpozwcwybd-djldldebsa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « Faxnzpozwcwybd-djldldebsa- » est connu scientifiquement sous le nom de (1R,4R,5R)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane. C’est un composé chiral de formule empirique C10H18S et de masse molaire 170,31 g/mol . Ce composé est également appelé exo-(-)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane ou Isothiocineole .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1R,4R,5R)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. La réaction nécessite généralement un réactif contenant du soufre pour introduire le groupe thiol dans la structure bicyclique. Les conditions de réaction comprennent souvent l’utilisation d’un solvant tel que le dichlorométhane et d’un catalyseur pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la cohérence et la pureté. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour surveiller les conditions de réaction et la pureté du produit final. L’utilisation de techniques avancées telles que l’extraction en phase solide et la chromatographie peut aider dans le processus de purification .
Analyse Des Réactions Chimiques
Types de réactions
(1R,4R,5R)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés avec des groupes fonctionnels modifiés.
Substitution : Le composé peut subir des réactions de substitution où le groupe thiol est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène pour l’oxydation, des réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures contrôlées et l’utilisation d’atmosphères inertes pour empêcher les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et divers dérivés substitués, selon les réactifs et les conditions utilisés .
Applications de la recherche scientifique
(1R,4R,5R)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme catalyseur chiral dans la synthèse asymétrique, aidant à la production de composés énantiomériquement purs.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris son interaction avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Applications De Recherche Scientifique
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various fine chemicals and intermediates for industrial applications.
Mécanisme D'action
Le mécanisme d’action du (1R,4R,5R)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Le composé se lie à ces cibles, modifiant leur activité et entraînant des effets en aval. Les voies impliquées peuvent inclure des mécanismes de transduction du signal et des processus métaboliques .
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,4R,5R)-4,7,7-triméthylbicyclo[2.2.1]heptane : Structure similaire, mais sans le groupe thiol.
Isothiocineole : Un autre nom pour le même composé, mettant en évidence sa nature contenant du soufre.
4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane : Une version non chirale du composé.
Unicité
L’unicité du (1R,4R,5R)-4,7,7-triméthyl-6-thiabicyclo[3.2.1]octane réside dans sa nature chirale et la présence du groupe thiol, qui confère une réactivité chimique et une activité biologique spécifiques. Sa capacité à agir comme catalyseur chiral le rend précieux dans la synthèse asymétrique, le distinguant des autres composés similaires .
Propriétés
Formule moléculaire |
C10H18S |
|---|---|
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
(1R,4S,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Clé InChI |
FAXNZPOZWCWYBD-DJLDLDEBSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2C[C@H]1SC2(C)C |
SMILES canonique |
CC1CCC2CC1SC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


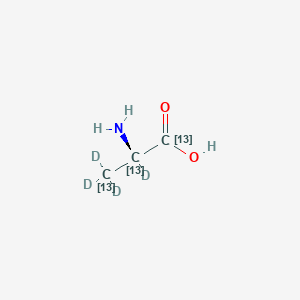
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)

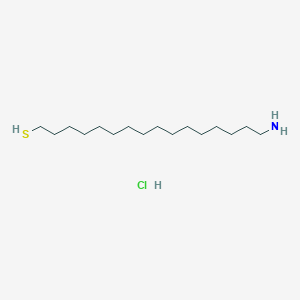
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)

